REACTION_CXSMILES
|
[NH2:1][CH:2]([C:5]1([C:8]([O:10]CC)=O)[CH2:7][CH2:6]1)[C:3]#[N:4].N.[H][H]>[Ni]>[NH2:1][CH:2]1[C:5]2([CH2:7][CH2:6]2)[C:8](=[O:10])[NH:4][CH2:3]1
|
Name
|
1-(1-amino-1-cyanomethyl)-1-ethoxycarbonylcyclopropane
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)C1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CNC(C12CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 692 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |